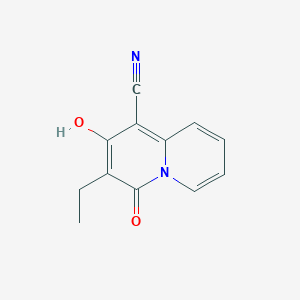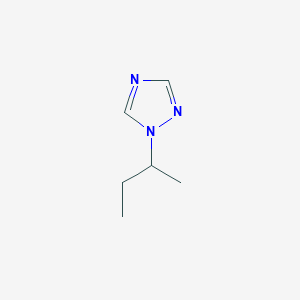
2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a cyanobutyl chain, and a methylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, is reacted with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the Cyanobutyl Chain: The intermediate is then reacted with a cyanobutyl halide under basic conditions to introduce the cyanobutyl chain.
Formation of the Methylpropanamide Moiety: Finally, the compound is reacted with a suitable amide-forming reagent to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the production of materials with specific properties or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide: can be compared with other compounds containing chlorophenoxy, cyanobutyl, or methylpropanamide groups.
Examples: 2-(4-Chlorophenoxy)acetic acid, 4-cyanobutylamine, and N-(4-cyanobutyl)-2-methylpropanamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight these unique features.
Propiedades
Número CAS |
64965-88-4 |
|---|---|
Fórmula molecular |
C15H19ClN2O2 |
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,14(19)18-11-5-3-4-10-17)20-13-8-6-12(16)7-9-13/h6-9H,3-5,11H2,1-2H3,(H,18,19) |
Clave InChI |
RUQYIZFMVMFTAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NCCCCC#N)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


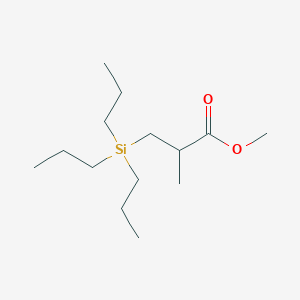
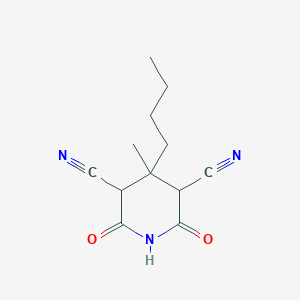

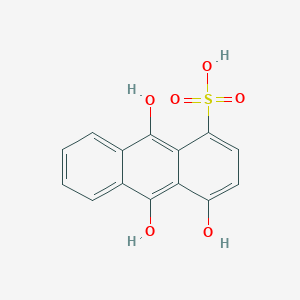
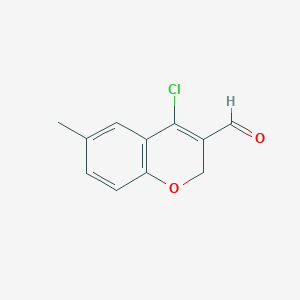
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
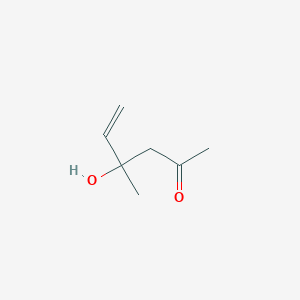
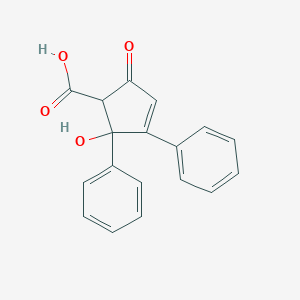
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
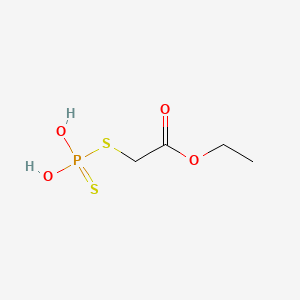

![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
